Ifidancitinib (CAS 1236667-40-5), also known as ATI-502 or ATI-50002, is a highly selective, next-generation Janus kinase 1 and 3 (JAK1/3) inhibitor engineered to disrupt gamma-common chain (γc) cytokine and interferon-gamma (IFN-γ) signaling . Unlike first-generation pan-JAK inhibitors, Ifidancitinib is specifically designed to spare JAK2, making it a critical procurement choice for researchers and formulators seeking to avoid the hematological toxicities associated with JAK2 blockade[1]. Its well-characterized physicochemical profile, including high solubility in standard organic solvents, makes it an ideal active reference compound for the development of both oral and targeted topical formulations in autoimmune and dermatological research .
Substituting Ifidancitinib with older, more common in-class alternatives like tofacitinib, ruxolitinib, or baricitinib fundamentally compromises experimental specificity and safety profiles in preclinical models[1]. First-generation inhibitors such as ruxolitinib and baricitinib are potent JAK1/2 dual inhibitors; their strong residual JAK2 activity directly interferes with erythropoietin and thrombopoietin signaling, leading to off-target dose-limiting toxicities such as anemia and thrombocytopenia [2]. Procurement of Ifidancitinib is essential when the research or formulation objective requires clean, specific induction of T cell exhaustion via γc cytokine blockade without triggering the broad immunosuppressive and hematological side effects characteristic of non-selective JAK substitution[1].
Ifidancitinib provides a highly selective JAK1/3 inhibitory profile with minimal activity against JAK2, distinguishing it from first-generation comparators. In cell-free biochemical assays, standard benchmarks like ruxolitinib demonstrate nearly equipotent dual inhibition (JAK1 IC50 = 3.3 nM; JAK2 IC50 = 2.8 nM), and baricitinib similarly inhibits both (JAK1 IC50 = 5.9 nM; JAK2 IC50 = 5.7 nM) . Ifidancitinib's structural design intentionally avoids this JAK2 engagement, preventing the interference with erythropoietin signaling that causes anemia in in vivo models [1].
| Evidence Dimension | Kinase IC50 Selectivity Profile |
| Target Compound Data | Selective JAK1/3 inhibition with minimal JAK2 activity |
| Comparator Or Baseline | Ruxolitinib (JAK1 IC50 = 3.3 nM; JAK2 IC50 = 2.8 nM) / Baricitinib (JAK1 IC50 = 5.9 nM; JAK2 IC50 = 5.7 nM) |
| Quantified Difference | Ifidancitinib spares JAK2, whereas comparators exhibit ~1:1 equipotent JAK1/JAK2 inhibition. |
| Conditions | Cell-free biochemical kinase assays |
Procuring a JAK2-sparing inhibitor is critical for in vivo autoimmune models where off-target hematological toxicities would otherwise confound efficacy data.
To validate its utility in T-cell mediated disease models, Ifidancitinib has been quantitatively proven to block gamma-common chain (γc) cytokine signaling. When tested in vitro against activated mouse T cells stimulated with 20 ng/mL rhIL-2, Ifidancitinib strongly inhibited IL-2-stimulated STAT5 phosphorylation in a dose-dependent manner across a 0-1000 nM range [1]. This provides a clear, measurable pharmacodynamic baseline compared to vehicle controls, ensuring reliable suppression of pathogenic T cell proliferation.
| Evidence Dimension | Inhibition of STAT5 Phosphorylation |
| Target Compound Data | Dose-dependent complete inhibition at 0-1000 nM |
| Comparator Or Baseline | Vehicle control (robust STAT5 phosphorylation) |
| Quantified Difference | Significant reduction in pSTAT5 levels relative to vehicle under IL-2 stimulation. |
| Conditions | In vitro activated mouse T cells + 20 ng/mL rhIL-2 for 15 min |
Provides a validated, quantifiable biomarker (pSTAT5) for researchers needing to confirm target engagement in immunological assays.
Unlike general immunosuppressants, Ifidancitinib operates via a specific mechanistic pathway: the induction of T cell exhaustion. In the C3H/HeJ mouse model of alopecia areata, oral administration of Ifidancitinib significantly reduced the population of pathogenic CD44+CD62L- CD8+ effector/memory T cells in peripheral lymphoid organs compared to vehicle [1]. Furthermore, it induced high expression of the co-inhibitory receptor PD-1 on these cells, providing a distinct phenotypic shift that drives disease reversal rather than mere broad-spectrum immune suppression [1].
| Evidence Dimension | Pathogenic T Cell Population and PD-1 Expression |
| Target Compound Data | Significant reduction in CD44+CD62L- CD8+ T cells; high PD-1 expression |
| Comparator Or Baseline | Vehicle control (high pathogenic T cell count, low PD-1) |
| Quantified Difference | Mechanistic shift to exhausted T cell phenotype (PD-1+) vs active pathogenic state. |
| Conditions | C3H/HeJ alopecia areata mouse model (in vivo, chow diet) |
Essential for advanced immunological research requiring a compound that specifically drives T cell exhaustion rather than generic cell death.
Ifidancitinib demonstrates excellent processability for dermatological applications, distinguishing it from JAK inhibitors restricted to oral delivery. It is highly soluble in standard laboratory solvents, achieving up to 62.5 mg/mL (158.07 mM) in DMSO with ultrasonication . This favorable solubility profile has enabled its successful formulation and clinical evaluation as a 0.46% topical solution for localized application in androgenetic alopecia and atopic dermatitis models, ensuring high API bioavailability without systemic exposure [1].
| Evidence Dimension | Solubility and Topical Formulation Capability |
| Target Compound Data | Soluble up to 62.5 mg/mL in DMSO; formulated as 0.46% topical solution |
| Comparator Or Baseline | Oral-only JAK inhibitors (limited topical viability) |
| Quantified Difference | Proven stability and efficacy in a 0.46% localized liquid formulation. |
| Conditions | Solubility assay (DMSO, ultrasonic assist) and topical vehicle formulation |
Guarantees reliable handling and processability for industrial buyers and formulators developing novel topical dermatological therapeutics.
Due to its precise JAK1/3 selectivity and JAK2-sparing nature, Ifidancitinib is the optimal reference compound for in vivo models of alopecia areata and atopic dermatitis. It allows researchers to isolate the effects of γc cytokine and IFN-γ signaling blockade on hair regrowth and skin inflammation without confounding hematological toxicities[1].
With its proven solubility in DMSO (up to 62.5 mg/mL) and established baseline as a 0.46% topical solution, Ifidancitinib serves as an ideal active pharmaceutical ingredient (API) analog for testing novel creams, ointments, and liposomal delivery systems aimed at localized skin penetration [2].
Because Ifidancitinib specifically upregulates PD-1 on CD8+ effector/memory T cells, it is highly valuable for in vitro and in vivo immunological assays designed to study the induction of T cell exhaustion as a therapeutic strategy, distinct from broad-spectrum immunosuppression[1].